molecular formula C21H27N3O5S B4849843 N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide

N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide

Cat. No. B4849843
M. Wt: 433.5 g/mol
InChI Key: JAMDOACHBBRJTK-UHFFFAOYSA-N
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Description

N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide, also known as DBAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBAN is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide involves its ability to inhibit the activity of specific enzymes, including carbonic anhydrase IX and histone deacetylase. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide are dependent on the specific enzyme that it targets. Inhibition of carbonic anhydrase IX can lead to the inhibition of tumor growth, while inhibition of histone deacetylase can lead to changes in gene expression and alterations in cellular signaling pathways. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide for lab experiments is its high yield and relatively simple synthesis method. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide can be synthesized using readily available starting materials, making it an attractive compound for scientific research. However, one limitation of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are numerous future directions for the study of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide, including its potential use as a therapeutic agent for various diseases, its application in drug discovery, and its use in the study of enzyme inhibition. Further research is needed to fully understand the mechanisms of action of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide and its potential applications in various fields.

Scientific Research Applications

N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has been extensively studied for its potential applications in various fields, including cancer research, enzyme inhibition, and drug discovery. In cancer research, N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has also been studied as an inhibitor of the enzyme histone deacetylase, which has implications for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-3-5-15-23(16-6-4-2)30(28,29)20-13-9-18(10-14-20)22-21(25)17-7-11-19(12-8-17)24(26)27/h7-14H,3-6,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMDOACHBBRJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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